Discovery and history of Piperazine-1-carboximidamide
Discovery and history of Piperazine-1-carboximidamide
The Hidden Scaffold: A Technical Guide to Piperazine-1-carboximidamide
Executive Summary
Piperazine-1-carboximidamide (CAS: 1464-00-2), also known as 1-amidinopiperazine, represents a convergence of two "privileged" medicinal scaffolds: the piperazine ring and the guanidine moiety. While often overshadowed by its derivatives, this molecule serves as a critical intermediate in the synthesis of antihypertensive and antiviral agents and has recently emerged as a potent lead structure in antifungal research.
This technical guide dissects the molecule’s history, synthesis, and mechanism of action. It moves beyond basic descriptions to provide a self-validating synthetic protocol and a mechanistic analysis of its reactive oxygen species (ROS)-dependent fungicidal activity.
Part 1: Chemical Identity & Structural Logic
The molecule consists of a six-membered saturated piperazine ring mono-substituted with a carboximidamide (guanidine) group. This unique topology creates a "bicephalic" basicity profile:
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The Guanidine Head: Highly basic (pKa ~12–13), it remains protonated at physiological pH, mimicking the arginine side chain and facilitating membrane interactions via cation-pi bonding.
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The Piperazine Tail: Provides a semi-rigid scaffold that positions the guanidine group in 3D space, critical for receptor docking (e.g., GABA receptors in helminths or mitochondrial targets in fungi).
| Property | Data |
| IUPAC Name | Piperazine-1-carboximidamide |
| Synonyms | 1-Amidinopiperazine; 1-Piperazinecarboxamidine |
| CAS Number | 1464-00-2 |
| Molecular Formula | C5H12N4 |
| Molecular Weight | 128.18 g/mol |
| Key Salt Form | Sulfate (2:1) (CAS: 22365-47-5) |
Part 2: Historical Genesis – The Convergence of Two Lineages
The discovery of piperazine-1-carboximidamide was not a singular "eureka" moment but the inevitable result of combinatorial medicinal chemistry in the mid-20th century. It emerged from the collision of two distinct drug discovery timelines:
1. The Guanidine Lineage (1920s–1950s): Research into Galega officinalis (Goat’s Rue) identified guanidine as a hypoglycemic agent. This led to the synthesis of Synthalin (an alkyl-diguanidine). Chemists began cyclizing these structures to reduce toxicity, eventually exploring heterocyclic guanidines.
2. The Piperazine Lineage (1950s): In 1953, piperazine was identified as a potent anthelmintic (anti-worm) agent. Its mechanism involved flaccid paralysis of the parasite via GABA agonism.
The Fusion (1960s–Present): Medicinal chemists reasoned that attaching a guanidine group to a piperazine ring might combine the bioavailability of piperazine with the receptor-binding affinity of guanidines. This created Piperazine-1-carboximidamide. While initially an intermediate for drugs like Moroxydine (antiviral) and precursors to Debrisoquine -like structures, it recently gained independence as a probe for mitochondrial-mediated apoptosis in fungi [1].
Part 3: Mechanism of Action (MoA)
The biological activity of piperazine-1-carboximidamide is context-dependent. Its most scientifically significant MoA is its fungicidal activity, which operates via a "Trojan Horse" mechanism involving mitochondrial disruption.
Antifungal Mechanism: The ROS Cascade
Research by François et al. (2009) revealed that 1-amidinopiperazine derivatives do not merely inhibit cell wall synthesis (like azoles). Instead, they trigger a lethal accumulation of Reactive Oxygen Species (ROS) .
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Uptake: The molecule enters the fungal cell, likely exploiting polyamine transporters due to its structural similarity to arginine/agmatine.
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Mitochondrial Targeting: It interferes with the mitochondrial fission machinery, specifically interacting with proteins Dnm1 and Fis1 [2].
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ROS Burst: This disruption causes a collapse of the mitochondrial membrane potential, leading to a massive release of ROS.
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Apoptosis: The oxidative stress triggers caspase-dependent apoptosis, killing the cell (fungicidal) rather than just stopping growth (fungistatic).
Visualizing the Pathway:
Figure 1: The fungicidal mechanism of action involving mitochondrial fission disruption and ROS accumulation.
Part 4: Self-Validating Synthesis Protocol
Objective: Synthesis of Piperazine-1-carboximidamide Sulfate. Method: S-Methylisothiourea Sulfate Route. Rationale: This method is superior to cyanamide fusion because it avoids polymerization side reactions and yields the stable sulfate salt directly.
Reagents:
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S-Methylisothiourea sulfate (2:1 salt)
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Ethanol (solvent)
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Water (solvent)
The Protocol:
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Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a gas trap (containing bleach solution to neutralize methyl mercaptan), dissolve S-methylisothiourea sulfate (0.1 mol) in 50 mL of water.
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Addition: Add Piperazine (0.2 mol) dissolved in 50 mL of ethanol. Note: Excess piperazine is used to drive the equilibrium and prevent bis-guanidylation.
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Reflux (The Validation Step): Heat the mixture to reflux (approx. 80°C).
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Self-Validation Check 1: You should observe the evolution of methyl mercaptan (methanethiol) gas. This confirms the nucleophilic attack of the piperazine nitrogen on the thiourea carbon. Caution: This gas is toxic and foul-smelling; the trap is mandatory.
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Duration: Reflux for 3–5 hours until gas evolution ceases.
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Self-Validation Check 2: Test the pH of the vapor. If ammonia is detected (basic litmus), the temperature is too high, causing hydrolysis of the guanidine group. Reduce heat immediately.
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Isolation: Cool the solution to 0°C. The product, Piperazine-1-carboximidamide sulfate, is less soluble than the starting materials and will precipitate as white crystals.
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Purification: Filter the crystals and wash with cold ethanol to remove unreacted piperazine and mercaptan residues. Recrystallize from water/ethanol (1:3).
Synthesis Logic Diagram:
Figure 2: Synthetic pathway via the S-methylisothiourea route, highlighting the critical gas evolution step.
Part 5: Pharmaceutical Applications & Future Outlook
The piperazine-1-carboximidamide scaffold is currently under-utilized but holds significant potential in three areas:
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Next-Generation Antifungals: With resistance to azoles (fluconazole) rising, the ROS-dependent mechanism of carboximidamide derivatives offers a non-overlapping resistance profile. Lead compounds from the François et al. library have shown efficacy against Candida biofilms, a notorious clinical challenge [1].
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Antihypertensive Intermediates: The scaffold serves as a precursor for "masked" guanidines. By reacting the free nitrogen of the piperazine ring, chemists can link this "warhead" to lipophilic carriers, improving oral bioavailability for cardiovascular targets.
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Probe Molecules: Due to its specific interaction with mitochondrial fission proteins (Dnm1), 1-amidinopiperazine is a valuable chemical biology tool for studying mitochondrial dynamics in eukaryotic cells [2].
References
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François, I. E., et al. (2009).[3][4][5] "Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species."[4][5] ChemMedChem, 4(10), 1714–1721.[5] Link
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Bink, A., et al. (2010).[3] "A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast."[3] FEMS Yeast Research, 10(7), 812–818.[3] Link
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Organic Syntheses. (General reference for S-methylisothiourea reactions). "Preparation of Guanidines from Methyl Isothiourea." Org.[6][7][8] Synth. Coll. Vol. 3, p.440. Link
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 8. Amidine synthesis by imidoylation [organic-chemistry.org]
